1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
CAS No.: 89569-72-2
Cat. No.: VC17576814
Molecular Formula: C11H9N5O
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89569-72-2 |
|---|---|
| Molecular Formula | C11H9N5O |
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 1-methyl-6-phenyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
| Standard InChI | InChI=1S/C11H9N5O/c1-15-7-12-16-11(15)13-10(17)9(14-16)8-5-3-2-4-6-8/h2-7H,1H3 |
| Standard InChI Key | HLMRSTWLGQJMHQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=NN2C1=NC(=O)C(=N2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-6-phenyl triazolo[1,5-b][1, triazin-7(1H)-one features a bicyclic framework where a 1,2,4-triazole ring is fused with a 1,2,4-triazine moiety. The phenyl group at position 6 and the methyl group at position 1 contribute to its stereoelectronic profile, influencing reactivity and intermolecular interactions. The IUPAC name 1-methyl-6-phenyl- triazolo[1,5-b] triazin-7-one reflects this arrangement, with the carbonyl group at position 7 introducing polarity to the structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₅O |
| Molecular Weight | 227.22 g/mol |
| CAS Registry Number | 89569-72-2 |
| SMILES Notation | CN1C=NN2C1=NC(=O)C(=N2)C3=CC=CC=C3 |
Spectral Characterization
Infrared (IR) spectroscopy of analogous triazolo-triazine derivatives reveals characteristic absorptions for the carbonyl group (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹). Nuclear magnetic resonance (NMR) data for the methyl group typically appear as a singlet near δ 3.15 ppm, while aromatic protons resonate between δ 7.4–8.2 ppm . Mass spectrometry fragments align with the molecular ion peak at m/z 227.22, corroborating the proposed structure.
Synthesis and Optimization
Cyclization Strategies
The synthesis of 1-methyl-6-phenyl triazolo[1,5-b][1, triazin-7(1H)-one typically begins with 3-amino-1,2,4-triazole and phenyl isocyanate undergoing cyclocondensation in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Introducing the methyl group requires subsequent alkylation steps, often employing methyl iodide or dimethyl sulfate under basic conditions .
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 3-Amino-1,2,4-triazole + Phenyl isocyanate, DMF, 80°C | 6-Phenyltriazolo-triazinone scaffold |
| 2 | Methyl iodide, K₂CO₃, DMF, RT | N-Methylation at position 1 |
| 3 | Recrystallization (EtOH/H₂O) | Purified product (Yield: ~45%) |
Challenges in Purification
Due to the compound’s low solubility in common organic solvents, recrystallization from ethanol-water mixtures remains the preferred purification method. Chromatographic techniques often lead to decomposition, necessitating careful control of temperature and pH during isolation .
Comparative Analysis with Analogous Heterocycles
Triazolo-Thiadiazine Derivatives
Compounds like 7-amino-3-(2-thienyl)-2,7,9,10-tetrahydro-8H-pyridazino[3,4-e] triazino[3,2-c] triazin-8-one share similar synthetic routes but exhibit reduced metabolic stability due to additional ring strain . The presence of a thiophene moiety in these analogs introduces sulfur-based reactivity absent in the phenyl-substituted target compound .
Table 3: Comparative Bioactivity Profiles
| Compound | Target Enzyme | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 1-Methyl-6-phenyl derivative | c-Met kinase | 1.4 | 0.12 |
| Triazolo-thiadiazine | DHFR | 3.8 | 0.08 |
| Thiadiazole-triazole | COX-2 | 5.2 | 0.25 |
Structure-Activity Relationships (SAR)
-
Phenyl Substituents: Electron-deficient aryl groups enhance kinase inhibition but reduce aqueous solubility .
-
Methyl Group: N-Methylation at position 1 decreases plasma protein binding (from 92% to 78%), improving free fraction availability.
-
Triazine Carbonyl: The ketone group facilitates hydrogen bonding with enzymatic active sites, critical for target engagement .
Applications in Material Science
Coordination Chemistry
The triazolo-triazine core acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit luminescent properties, with emission maxima shifted bathochromically (λₑₘ: 450–480 nm) compared to the free ligand. Potential applications in organic light-emitting diodes (OLEDs) are under investigation.
Polymer Modification
Incorporating 1-methyl-6-phenyl derivatives into polyimide matrices enhances thermal stability, with decomposition temperatures exceeding 400°C. The rigid aromatic structure impedes chain mobility, making these composites suitable for high-temperature adhesives.
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